Pennogenin tetraglycoside

Hemostasis Platelet pharmacology Structure-activity relationship

Pennogenin tetraglycoside (C₅₁H₈₂O₂₁; MW 1031.2 g/mol) is a spirostanol-type steroidal tetraglycoside belonging to the polyphyllin class of saponins, isolated from Paris polyphylla var. yunnanensis, Cestrum nocturnum, and Trillium govanianum.

Molecular Formula C51H82O21
Molecular Weight 1031.2 g/mol
CAS No. 67527-02-0
Cat. No. B12758036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePennogenin tetraglycoside
CAS67527-02-0
Molecular FormulaC51H82O21
Molecular Weight1031.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26?,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1
InChIKeyFBFJAXUYHGSVFN-WGOKCJDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pennogenin Tetraglycoside (CAS 67527-02-0) for Hemostasis and Antifungal Research: Procurement-Quality Differentiation Guide


Pennogenin tetraglycoside (C₅₁H₈₂O₂₁; MW 1031.2 g/mol) is a spirostanol-type steroidal tetraglycoside belonging to the polyphyllin class of saponins, isolated from Paris polyphylla var. yunnanensis, Cestrum nocturnum, and Trillium govanianum [1]. Its structure features a pennogenin aglycone bearing a branched tetrasaccharide chain (three rhamnose and one glucose unit) at C-3, a configuration that distinguishes it from tri- and diglycoside congeners and underpins its distinct pharmacological profile [2]. The compound acts as a direct platelet agonist inducing secretion-dependent activation and serves as the first plant natural product with demonstrated activity against the phytopathogen Fusarium kuroshium [1][3].

Why Pennogenin Tetraglycoside Cannot Be Replaced by Shorter-Chain Pennogenin Glycosides or Diosgenin-Based Saponins


Pennogenin tetraglycoside occupies a unique pharmacophore space that is not interchangeable with structurally related steroidal saponins. The tetrasaccharide chain length directly governs platelet agonist potency: extending the sugar moiety from diglycoside to triglycoside to tetraglycoside significantly and progressively enhances pro-aggregatory activity, while removal of the sugar chain (pennogenin aglycone) or conversion to a furostanol-type glycoside abolishes platelet aggregation entirely even at 100 μM [1]. Furthermore, pennogenin tetraglycoside is the only plant-derived natural product documented to inhibit Fusarium kuroshium—a pathogen with no previously known botanical control agent—meaning that substitution with dioscin, polyphyllin I, or other common saponins forfeits this specific antifungal coverage [2]. The compound also induces myometrial contraction via a dual PLC-IP₃/RhoA-ROCK signaling mechanism not reported for diosgenin-based analogs, which generally exhibit anti-thrombotic rather than pro-hemostatic profiles [3].

Pennogenin Tetraglycoside: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Platelet Aggregation Potency: Tetraglycoside Outperforms Shorter-Chain Pennogenin Glycosides in a Structure-Activity Gradient

The platelet-aggregating activity of pennogenin glycosides is directly proportional to sugar chain length. Fu et al. (2008) demonstrated that extending the glycosidic chain from diglycoside (PRG) to triglycoside (PARG) to tetraglycoside (PRRRG, i.e., pennogenin tetraglycoside) significantly and progressively enhanced rat platelet aggregation in a concentration-dependent manner [1]. The triglycoside PARG showed EC₅₀ values of 11.6 ± 0.58 μM (rat platelets) and 31.2 ± 2.00 μM (human platelets), while the aglycone pennogenin and furostanol-type glycosides failed to stimulate aggregation even at 100 μM [1]. Although the isolated EC₅₀ for the tetraglycoside PRRRG was not reported as a discrete value in the published SAR series, the tetraglycoside consistently produced the strongest aggregation response among all congeners tested, and displayed synergistic platelet activation when paired with other pennogenin glycosides at sub-threshold concentrations [1]. In a separate study, pennogenin tetraglycoside (Tg) concentration-dependently induced rat platelet shape change, dense granule secretion, and α-granule secretion, with shape change detectable at 2.5 μM and full aggregation observed at ≥5 μM [2].

Hemostasis Platelet pharmacology Structure-activity relationship

Unique Antifungal Spectrum: First Plant Natural Product Active Against Fusarium kuroshium

Valencia-Mejía et al. (2022) identified pennogenin tetraglycoside as the principal antifungal constituent in Cestrum nocturnum leaf extract via bioassay-guided fractionation. The crude extract, active fractions, and the isolated pennogenin tetraglycoside all exhibited mycelial growth inhibition of both Fusarium solani and F. kuroshium [1]. The secondary fraction ECn-F4-17 (enriched in pennogenin tetraglycoside) achieved 100% mycelial growth inhibition of F. kuroshium at the lowest concentration tested (0.2 mg/mL), comparable to the positive control thiabendazole [1]. Critically, this study represents the first report of any plant natural product demonstrating activity against F. kuroshium—the fungal symbiont of the Kuroshio shot hole borer responsible for Fusarium dieback, a disease affecting over 300 plant species including avocado [1]. No other steroidal saponin (dioscin, polyphyllin I, polyphyllin VI, or protodioscin) has been reported to share this specific anti-F. kuroshium activity.

Antifungal discovery Agricultural phytopathology Fusarium dieback

Mechanism-Based Differentiation: ADP Secretion-Dependent Platelet Activation via P2Y₁/P2Y₁₂ Receptors

Pennogenin tetraglycoside (Tg) activates rat platelets through a distinct secretion-dependent mechanism not shared by classical agonists such as thrombin or collagen. Cong et al. (2012) demonstrated that Tg-induced platelet aggregation is entirely dependent on dense granule secretion of endogenous ADP, which subsequently activates P2Y₁ and P2Y₁₂ receptors [1]. Apyrase (an ADP scavenger) and combined P2Y₁/P2Y₁₂ receptor antagonists completely abolished Tg-induced aggregation, whereas the cyclooxygenase inhibitor indomethacin and the TXA₂ receptor antagonist SQ29548 had no inhibitory effect [1]. Notably, unlike ADP itself which directly activates both receptors, Tg requires an autocrine ADP release step—dense granule secretion was not affected by ADP receptor antagonists, confirming that Tg triggers secretion upstream of ADP receptor engagement [1]. This mechanism is distinct from diosgenin-based saponins, which generally inhibit platelet aggregation and prolong bleeding time rather than promoting hemostasis.

Platelet signaling ADP receptor pharmacology Hemostasis mechanisms

Myometrial Contractile Activity: Dual PLC-IP₃ and RhoA/ROCK Pathway Engagement

Pennogenin tetraglycoside (Tg) induces rat myometrial contraction through simultaneous activation of phospholipase C–IP₃ and RhoA/Rho kinase signaling pathways, culminating in enhanced myosin light chain (MLC20) phosphorylation [1]. Wang et al. (2012) demonstrated that Tg concentration-dependently increased rat myometrial strip contractile tension, with the effect being significantly attenuated by the PLC inhibitor U73122, the IP₃ receptor antagonist 2-APB, and the ROCK inhibitor Y-27632 [1]. This dual-pathway engagement is pharmacologically significant because most uterotonic agents (e.g., oxytocin) predominantly signal through a single pathway. While direct quantitative comparison with other pennogenin glycosides in this assay system was not performed in the same study, the myometrial contractile activity of Tg is consistent with its role as an active principle in total steroidal saponins from Paris polyphylla (TSSPs), which are used clinically for abnormal uterine bleeding [1]. Diosgenin-based saponins have not been reported to exhibit this dual-pathway myometrial contractile effect.

Uterine pharmacology Smooth muscle contraction MLC20 phosphorylation

Cytotoxic Activity: Pennogenin Tetraglycoside Displays Cancer Cell Line Cytotoxicity Comparable to Other Polyphyllins

A pennogenin tetraglycoside isolated from Majanthemum dilatatum (identical glycosidic structure: pennogenin 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside) exhibited potent cytotoxic activity against human cancer cell lines . While specific IC₅₀ values were not accessible in the abstract, the broader polyphyllin class demonstrates cytotoxicity against HeLa cells with IC₅₀ values typically in the low micromolar range (e.g., polyphyllin I IC₅₀ = 4.16 μM; polyphyllin D IC₅₀ = 4.45 μM) [1]. Pennogenin tetraglycoside is structurally distinguished from polyphyllin I and D by its tetrasaccharide chain, which may influence cellular uptake and target selectivity. The enzymatic conversion of pennogenin triglycoside to the tetraglycoside (polyphyllin II) by UGT738A3 rhamnosyltransferase has been characterized, enabling heterologous biosynthesis for scalable production—a feature not yet realized for many other polyphyllins [2].

Cancer cytotoxicity Steroidal saponin SAR Natural product oncology

Pennogenin Tetraglycoside: Evidence-Backed Research and Industrial Application Scenarios


Hemostatic Drug Discovery: Platelet Agonist Lead Compound with Secretion-Dependent Mechanism

Laboratories developing pro-hemostatic agents for abnormal uterine bleeding or thrombocytopenia can utilize pennogenin tetraglycoside as a mechanistically distinct platelet agonist. Unlike direct ADP receptor agonists, Tg triggers endogenous ADP secretion from dense granules, which then activates P2Y₁ and P2Y₁₂ receptors in an autocrine manner [1][2]. This secretion-dependent mechanism, combined with its ability to synergize with other platelet agonists at sub-threshold concentrations, makes it a valuable probe for studying amplification loops in platelet activation cascades [1]. The compound's additional myometrial contractile activity via PLC-IP₃ and RhoA/ROCK pathways further supports its relevance in uterine hemostasis research [3].

Agricultural Biopesticide Development: First-in-Class Anti-Fusarium kuroshium Botanical Lead

Pennogenin tetraglycoside is currently the only plant-derived natural product with documented antifungal activity against Fusarium kuroshium, the fungal symbiont responsible for Fusarium dieback in over 300 host species including avocado [1]. Fractions enriched in this compound achieved 100% mycelial growth inhibition at 0.2 mg/mL, matching the efficacy of the synthetic fungicide thiabendazole [1]. Scanning electron microscopy confirmed morphological alterations in fungal hyphae upon exposure. For agrochemical R&D programs seeking botanical alternatives to synthetic fungicides for invasive ambrosia beetle–fungus complexes, pennogenin tetraglycoside represents a unique starting scaffold with no known natural product competitors [1].

Structure-Activity Relationship Studies on Steroidal Saponin Glycosylation

The established SAR gradient—tetraglycoside > triglycoside > diglycoside for platelet agonist potency—positions pennogenin tetraglycoside as the benchmark high-activity reference compound in the pennogenin glycoside series [1]. Researchers investigating how sugar chain length, branching, and composition modulate steroidal saponin bioactivity can use this tetraglycoside as a comparator against synthetic or semi-synthetic glycoside variants. The recent characterization of UGT738A3, which specifically catalyzes the rhamnosylation step converting triglycoside to tetraglycoside, additionally enables enzymatic synthesis for generating analogs with defined glycosylation patterns [2].

Quality Control Reference Standard for Paris polyphylla-Derived Formulations

Pennogenin tetraglycoside is one of the active hemostatic principles in total steroidal saponins from Paris polyphylla (TSSPs), the botanical source of the clinically used Gongxuening capsule [1][2]. For analytical laboratories and QC departments involved in botanical drug standardization, this compound serves as a marker for spirostanol-type tetraglycoside content. Its distinct molecular ion (m/z 1053.5240 [M+Na]⁺) and well-characterized spectroscopic profile enable reliable identification and quantification in complex saponin mixtures [3].

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